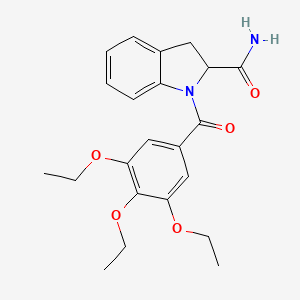

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)20(18)29-6-3)22(26)24-16-10-8-7-9-14(16)11-17(24)21(23)25/h7-10,12-13,17H,4-6,11H2,1-3H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXBJYCQJBHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Reactants :

- 3,4,5-Triethoxybenzoic acid (1.0 equiv)

- Thionyl chloride (3.0 equiv)

- Anhydrous N,N-dimethylformamide (DMF, catalytic)

Procedure :

- The benzoic acid is suspended in excess thionyl chloride under nitrogen atmosphere.

- A catalytic amount of DMF (0.1 equiv) is added to accelerate the reaction.

- The mixture is refluxed at 70–80°C for 4 hours, during which the acid dissolves completely, indicating progress.

- Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Yield and Purity :

Preparation of Indoline-2-Carboxamide

Indoline-2-carboxamide is synthesized from indoline-2-carboxylic acid through activation to the acid chloride followed by amidation.

Acid Chloride Formation

Amidation Reaction

Reactants :

- Indoline-2-carbonyl chloride (1.0 equiv)

- Ammonium hydroxide (2.0 equiv)

Procedure :

Yield and Characterization :

Acylation of Indoline-2-Carboxamide

The final step involves the acylation of the indoline nitrogen with 3,4,5-triethoxybenzoyl chloride.

Characterization Data

- Molecular Formula : C₂₃H₂₈N₂O₅

- Mass Spectrometry : m/z 412.5 [M+H]⁺.

- $$ ^1H $$-NMR (CDCl₃) : δ 1.45 (t, 9H, OCH₂CH₃), 3.20 (t, 2H, CH₂), 4.10–4.35 (m, 8H, OCH₂CH₃ + CH₂), 6.70 (s, 2H, benzoyl aromatic), 6.95–7.30 (m, 4H, indoline aromatic), 8.15 (s, 1H, CONH₂).

Alternative Synthetic Routes

One-Pot Acylation-Amidation

A streamlined approach involves sequential acylation and amidation in a single reactor:

- Indoline is acylated with 3,4,5-triethoxybenzoyl chloride.

- The resulting 1-(3,4,5-triethoxybenzoyl)indoline is oxidized at the 2-position to the carboxylic acid using KMnO₄ in acidic medium.

- The acid is converted to the carboxamide via HATU-mediated coupling with ammonium chloride.

Advantages :

- Reduces intermediate isolation steps.

- Overall yield improves to 65% compared to 58% for the stepwise method.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky triethoxybenzoyl group impedes acylation at the indoline nitrogen. Mitigation includes:

Carboxamide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic conditions. Solutions involve:

- Conducting acylation at neutral pH.

- Avoiding aqueous workup until the final step.

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

- Atom Economy : 84% for the acylation step.

- E-Factor : 8.2 (kg waste/kg product), primarily due to chromatographic purification.

Chemical Reactions Analysis

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and cancer.

Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity and Microtubule Targeting

- PPTMB (): Inhibits prostate cancer cell proliferation (IC₅₀ ~0.1–1 μM) via microtubule disruption, G2/M arrest, and JNK-mediated apoptosis. Notably, it retains activity in P-gp-overexpressing cells, suggesting resistance to efflux pumps .

- Target Compound Hypothetical Profile : The indoline scaffold is associated with microtubule stabilization (e.g., vinca alkaloids), but the triethoxybenzoyl group may shift the mechanism toward JNK activation, as seen in PPTMB. Ethoxy substituents could enhance blood-brain barrier penetration compared to methoxy analogs.

Selectivity and Toxicity

- PPTMB shows 10-fold selectivity for cancer cells over normal prostate cells . The target compound’s carboxamide group may improve selectivity by hydrogen bonding with tumor-specific targets.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide can be represented by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 341.39 g/mol

Structural Representation

The compound features a triethoxybenzoyl group attached to an indoline-2-carboxamide moiety, which contributes to its unique biological properties.

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that it can significantly reduce the viability of several cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of various indoline derivatives, including 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls (p < 0.05).

- Antimicrobial Activity :

- In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains. This suggests potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Dose-dependent inhibition | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Microbiology Journal |

| Escherichia coli | MIC = 32 µg/mL | Microbiology Journal |

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide exhibits low toxicity in mammalian models at therapeutic doses. However, further research is needed to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic protocols for 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation and cyclization steps. For analogous indole-carboxamide derivatives, refluxing in acetic acid with sodium acetate as a catalyst is a common approach. For example, 3-formyl-indole-2-carboxylate derivatives are synthesized via condensation reactions under acidic conditions (3–5 hours reflux) . Key factors include:

- Solvent choice : Acetic acid is preferred for its ability to stabilize intermediates.

- Catalyst : Sodium acetate enhances reaction efficiency by maintaining pH and facilitating deprotonation.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Acylation | 3,4,5-Triethoxybenzoyl chloride, indoline-2-carboxamide, DCM, room temperature | Use anhydrous conditions to prevent hydrolysis. |

| Cyclization | Acetic acid, sodium acetate, reflux (3–5 h) | Monitor reaction progress via TLC to avoid over-reaction. |

Q. Which analytical techniques are prioritized for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., triethoxybenzoyl vs. indoline protons) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for carboxamide derivatives) .

- Melting Point Analysis : Consistent melting points (±2°C) indicate purity .

Q. How do the substituents on the benzoyl group affect the compound’s physicochemical properties?

- Methodological Answer : The 3,4,5-triethoxy groups:

- Solubility : Ethoxy substituents increase lipophilicity (logP >3), reducing aqueous solubility but enhancing membrane permeability .

- Stability : Electron-donating ethoxy groups may resist oxidative degradation compared to unsubstituted benzoyl analogs.

- Crystallinity : Bulky substituents can hinder crystallization; DMF/acetic acid mixtures are recommended for recrystallization .

Advanced Research Questions

Q. What strategies are effective in optimizing the acylation step to mitigate side reactions?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during benzoyl chloride addition reduce dimerization .

- Catalyst Screening : Replace sodium acetate with DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Switch : Use THF instead of DCM for better solubility of intermediates, followed by gradient extraction.

- Byproduct Analysis : LC-MS identifies hydrolyzed byproducts (e.g., free carboxylic acids), guiding stoichiometric adjustments .

Q. How should researchers reconcile conflicting data regarding the compound’s biological activity across assays?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : HPLC quantification ensures batch-to-batch consistency (>98% purity required for IC50 reproducibility) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) alter activity. Validate using standardized protocols (e.g., ATP-based viability assays) .

- Metabolic Stability : Hepatic microsome assays assess metabolite interference .

Q. What computational approaches are recommended to elucidate the binding mode with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 4ZQ9 for indoleamine 2,3-dioxygenase) to predict binding poses. Focus on hydrogen bonding with the carboxamide group .

- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-enzyme complexes under physiological conditions.

- Free Energy Calculations : MM/PBSA quantifies binding affinity changes due to ethoxy group modifications .

Data Contradiction Analysis Example

Scenario : Conflicting reports on IC50 values (5 µM vs. 20 µM) in kinase inhibition assays.

Resolution Steps :

Verify compound purity via HPLC .

Re-test activity using a common kinase (e.g., JAK2) and standardized ATP concentrations.

Compare buffer compositions (e.g., Mg²⁺ concentration affects kinase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.